molecular formula C17H19N3OS B6577896 N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-13-1

N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6577896
CAS RN: 897459-13-1
M. Wt: 313.4 g/mol
InChI Key: HWCJCPSSARCFHB-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide”, involves the use of various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” are likely to be influenced by the properties of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action of “N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” is likely to be related to its thiazole ring. Thiazole derivatives have been found to exhibit several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic, as bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .

Safety and Hazards

The safety and hazards of “N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” would depend on its specific properties and uses. As a general rule, compounds containing a thiazole ring should be handled with care due to their diverse biological activities .

Future Directions

The future directions for “N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” and similar compounds could involve further exploration of their biological activities and potential applications. This could include the design and development of different thiazole derivatives, as well as studies on the structure-activity relationship of bioactive molecules .

properties

IUPAC Name

N-butan-2-yl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-3-12(2)18-16(21)9-14-11-22-17-19-15(10-20(14)17)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCJCPSSARCFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

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